molecular formula C10H16IN3O2 B13621402 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid

Cat. No.: B13621402
M. Wt: 337.16 g/mol
InChI Key: CODOBXZPHHCOSA-UHFFFAOYSA-N
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Description

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid is a complex organic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid typically involves multiple steps. One common approach is to start with the pyrazole ring, which is then iodinated at the 4-position. The isopropylamino group is introduced through a substitution reaction, and the final step involves the addition of the propanoic acid moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The isopropylamino group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Iodo-1h-pyrazol-1-yl)-2-(isopropylamino)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of the isopropylamino group. This combination of functional groups imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H16IN3O2

Molecular Weight

337.16 g/mol

IUPAC Name

3-(4-iodopyrazol-1-yl)-2-methyl-2-(propan-2-ylamino)propanoic acid

InChI

InChI=1S/C10H16IN3O2/c1-7(2)13-10(3,9(15)16)6-14-5-8(11)4-12-14/h4-5,7,13H,6H2,1-3H3,(H,15,16)

InChI Key

CODOBXZPHHCOSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=C(C=N1)I)C(=O)O

Origin of Product

United States

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